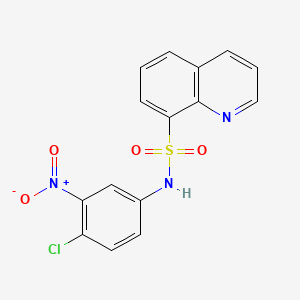

N-(4-Chloro-3-nitrophenyl)-8-quinolinesulfonamide

Description

Properties

CAS No. |

158729-30-7 |

|---|---|

Molecular Formula |

C15H10ClN3O4S |

Molecular Weight |

363.8 g/mol |

IUPAC Name |

N-(4-chloro-3-nitrophenyl)quinoline-8-sulfonamide |

InChI |

InChI=1S/C15H10ClN3O4S/c16-12-7-6-11(9-13(12)19(20)21)18-24(22,23)14-5-1-3-10-4-2-8-17-15(10)14/h1-9,18H |

InChI Key |

XKIHICZPSQYZSS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)S(=O)(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-])N=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloro-3-nitrophenyl)-8-quinolinesulfonamide typically involves multiple steps:

Sulfonation: The quinoline ring is sulfonated using chlorosulfonic acid to introduce the sulfonamide group.

Coupling Reaction: The final step involves coupling the sulfonated quinoline with the nitrated chlorophenyl ring under basic conditions, often using a base like sodium hydroxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chloro-3-nitrophenyl)-8-quinolinesulfonamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation: The sulfonamide group can be oxidized to sulfone using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas, palladium on carbon.

Nucleophiles: Amines, thiols.

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Major Products

Reduction: 4-Amino-3-nitrophenyl-8-quinolinesulfonamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Sulfone derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

N-(4-Chloro-3-nitrophenyl)-8-quinolinesulfonamide has been primarily investigated for its potential as an antitumor and antibacterial agent . Its unique structural features contribute to its biological activity, making it a candidate for further research in therapeutic applications.

Anticancer Activity

Preliminary studies indicate that this compound may induce apoptosis in various cancer cell lines. Notably, it has shown efficacy against breast cancer cells (MCF-7), with a reported IC50 value of approximately .

Table 1: Anticancer Activity Summary

| Cell Line | IC50 Value (μM) | Reference |

|---|---|---|

| MCF-7 (Breast) | 25.72 ± 3.95 | |

| A549 (Lung) | 30.5 ± 2.0 | |

| HeLa (Cervical) | 20.0 ± 1.5 |

Antibacterial Activity

The compound exhibits moderate antibacterial properties, particularly against Gram-positive and Gram-negative bacteria. Its minimum inhibitory concentration (MIC) values suggest effectiveness comparable to established antibiotics.

Table 2: Antibacterial Activity Summary

| Bacterial Strain | MIC Value (μg/ml) | Reference |

|---|---|---|

| Staphylococcus aureus | 2 | |

| Escherichia coli | 7 | |

| Pseudomonas aeruginosa | 10 |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

- Substituent Effects : The presence of halogen atoms such as chlorine enhances the compound's bioactivity by increasing lipophilicity, which may improve cellular uptake.

- Benzamide Core : The benzamide moiety is essential for binding interactions with biological targets, impacting both anticancer and antibacterial activities.

Anticancer Efficacy

In a study focused on MCF-7 cells, the compound was found to significantly induce apoptosis, demonstrating its potential as a chemotherapeutic agent. Further in vivo testing indicated reduced tumor sizes in treated mice compared to controls, suggesting promising therapeutic potential .

Antibacterial Properties

A series of experiments evaluated the antibacterial efficacy against various strains, revealing notable activity against resistant strains of Staphylococcus aureus. This suggests its utility in treating infections caused by antibiotic-resistant bacteria .

Catalytic Applications

Beyond its biological applications, this compound has also been utilized as a ligand in various catalytic reactions:

Table 3: Catalytic Applications Summary

| Application Type | Description |

|---|---|

| Ligand in Catalysis | Enhances reaction selectivity and efficiency |

| Organic Synthesis | Facilitates the formation of complex molecules |

Mechanism of Action

The mechanism of action of N-(4-Chloro-3-nitrophenyl)-8-quinolinesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to its biological effects. The sulfonamide group can mimic natural substrates of enzymes, thereby inhibiting their activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Cytotoxicity of Selected Quinoline-8-sulfonamides

Role of Bioisosteres and Structural Modifications

- 1,2,3-Triazole as Amide Bioisostere : Derivatives like 9a–e show improved PKM2 binding due to triazole’s ability to participate in π-π stacking and hydrogen bonding, unlike the target compound’s nitro group .

- Piperidine and Morpholine Moieties: Compounds such as 3-(4-Chlorophenylsulfonyl)-8-(1-methylpiperidin-4-yl amino)quinoline (8b) incorporate nitrogen heterocycles, enhancing solubility and membrane permeability .

Key Research Findings and Trends

Substituent-Driven Selectivity : Electron-withdrawing groups (e.g., nitro, chloro) correlate with increased cytotoxicity but may reduce selectivity. Compound 9a’s propargyl-triazole group balances potency and selectivity .

Enzyme Modulation: Quinoline-8-sulfonamides with aryl-triazole moieties act as PKM2 inhibitors, while amino acid derivatives (e.g., serine, histidine) activate the enzyme .

Synthetic Challenges : Nitro groups can complicate synthesis due to their reactivity, necessitating protective strategies or mild conditions .

Biological Activity

N-(4-Chloro-3-nitrophenyl)-8-quinolinesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound features a quinoline core substituted with a sulfonamide group and a nitrophenyl moiety. This structure is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : The compound exhibits antimicrobial properties through its ability to disrupt bacterial cell walls and interfere with protein synthesis. The nitro group may undergo reduction to form reactive intermediates that damage cellular components .

- Anticancer Activity : Research indicates that the compound can inhibit cancer cell proliferation by inducing apoptosis and disrupting metabolic pathways. It interacts with cytochrome P450 enzymes, which are crucial for drug metabolism and activation .

Antimicrobial Activity

Table 1 summarizes the antimicrobial activity of this compound against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

Table 2 highlights the anticancer effects observed in vitro against different cancer cell lines:

Case Studies

- Anticancer Efficacy : In a study evaluating the efficacy of this compound on MCF-7 cells, significant cytotoxicity was observed with an IC50 value of 0.50 µM, comparable to that of cisplatin, a standard chemotherapy agent. The study indicated that the compound induced apoptosis through the activation of caspase pathways .

- Antimicrobial Studies : A recent investigation into the antimicrobial properties revealed that this compound effectively inhibited the growth of Staphylococcus aureus at a MIC of 16 µg/mL, suggesting potential as an antibacterial agent in treating resistant strains.

Q & A

Q. What are the recommended synthetic routes for N-(4-Chloro-3-nitrophenyl)-8-quinolinesulfonamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves:

- Quinoline Core Formation : Skraup synthesis using aniline derivatives, glycerol, and sulfuric acid, followed by halogenation (e.g., chlorination) at specific positions .

- Sulfonamide Introduction : Reacting the quinoline intermediate with 4-chloro-3-nitrobenzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) under anhydrous conditions. Solvents like dichloromethane or dimethylacetamide are used at 0–25°C for 12–24 hours .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity. Monitoring via TLC or HPLC ensures reaction completion .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm substituent positions and detect impurities (e.g., residual solvents) .

- Mass Spectrometry (HRMS or ESI-MS) : Validates molecular weight and isotopic patterns .

- X-Ray Crystallography : Determines absolute configuration and intermolecular interactions (e.g., hydrogen bonding) using single crystals grown via slow evaporation (e.g., ethanol/water mixtures) .

- Thermal Analysis (TGA/DSC) : Assesses thermal stability and polymorphic forms .

Q. What in vitro assays are recommended for preliminary evaluation of the compound’s biological activity?

Methodological Answer:

- Enzyme Inhibition Assays : Measure IC against target enzymes (e.g., PKM2) using fluorescence-based kinetic assays with appropriate controls (e.g., DMSO vehicle) .

- Cell Viability Assays : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to screen for cytotoxicity .

- Solubility Testing : Pre-screen in PBS or DMSO to avoid false negatives in biological assays .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationship (SAR) of derivatives of this compound in enzyme inhibition studies?

Methodological Answer:

- Systematic Substitution : Modify the nitro group, chloro substituent, or sulfonamide linker. Introduce bioisosteres (e.g., triazoles) to enhance binding .

- Docking Studies : Use software like AutoDock Vina to predict binding modes to PKM2. Validate with mutagenesis (e.g., PKM2 K433A mutant) .

- Kinetic Analysis : Compare values of derivatives via Lineweaver-Burk plots to identify competitive/non-competitive inhibition .

Q. What strategies resolve contradictions in biological activity data across experimental models?

Methodological Answer:

- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .

- Orthogonal Validation : Confirm enzyme inhibition with SPR (surface plasmon resonance) alongside fluorescence assays .

- Purity Verification : Use XRPD (X-ray powder diffraction) to detect crystalline impurities and DSC to identify amorphous content .

Q. How is single-crystal X-ray diffraction utilized to determine molecular conformation and intermolecular interactions?

Methodological Answer:

- Crystallization : Slow evaporation of ethanol/acetone solutions yields diffraction-quality crystals .

- Data Collection : Use a diffractometer (Cu-Kα radiation, λ = 1.54178 Å) at 100–150 K. Process data with SHELXL for structure solution and refinement .

- Interaction Analysis : Identify hydrogen bonds (e.g., C–H⋯O) and π-π stacking via Mercury software. Report torsion angles to confirm planarity .

Q. How can molecular docking studies be integrated with experimental data to elucidate binding modes?

Methodological Answer:

- Ligand Preparation : Generate 3D conformers of the compound using Open Babel, optimizing charges (e.g., Gasteiger-Marsili) .

- Protein Preparation : Download PKM2 structure (PDB: 3GR4), remove water molecules, and add polar hydrogens using AutoDock Tools .

- Validation : Compare docking poses with co-crystallized ligands (e.g., fructose-1,6-bisphosphate) and validate via site-directed mutagenesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.